

# T-1101 Tosylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | T-1101 tosylate |           |
| Cat. No.:            | B2736426        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **T-1101 tosylate**, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

# **Chemical Structure and Properties**

**T-1101 tosylate**, also known as TAI-95 tosylate, is the tosylate salt of T-1101.[1] Its chemical structure and properties are summarized below.

#### Chemical Structure:

- IUPAC Name: N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate[2]
- CAS Number: 2250404-95-4[3]
- Chemical Formula: C31H31N5O6S3[4]
- Molecular Weight: 665.8 g/mol [4]

## Physicochemical Properties:



| Property                 | Value                                                                    | Reference(s) |
|--------------------------|--------------------------------------------------------------------------|--------------|
| Appearance               | Solid powder                                                             | [5]          |
| Solubility               | DMSO: ≥ 100 mg/mL (≥<br>150.19 mM) Ethanol: 3 mg/mL<br>Water: Insoluble  | [3]          |
| Storage                  | Powder: -20°C for up to 3<br>years In solvent: -80°C for up<br>to 1 year | [6]          |
| Oral Bioavailability (F) | 77.4%                                                                    | [3]          |
| Oral AUC                 | 62.5 μM·h                                                                | [3]          |

# Mechanism of Action: Targeting the Hec1/Nek2 Axis

**T-1101 tosylate** exerts its potent antitumor activity by specifically disrupting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3] [7] This interaction is crucial for proper mitotic progression, and its inhibition leads to a cascade of events culminating in cancer cell death.[3][7]

The proposed signaling pathway is as follows:





Click to download full resolution via product page

Caption: Mechanism of action of **T-1101 tosylate**.

Cellular consequences of Hec1/Nek2 inhibition by **T-1101 tosylate** include Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.[3]

## In Vitro and In Vivo Activity

**T-1101 tosylate** has demonstrated potent antiproliferative activity across a range of human cancer cell lines.

In Vitro Antiproliferative Activity:



| Cell Line  | Cancer Type   | IC50 (nM)   | Reference(s) |
|------------|---------------|-------------|--------------|
| Various    | -             | 14.8 - 21.5 | [3]          |
| Huh-7      | Liver Cancer  | -           | [6]          |
| BT-474     | Breast Cancer | -           | [6]          |
| MCF-7      | Breast Cancer | -           | [6]          |
| MDA-MB-231 | Breast Cancer | -           | [6]          |

In Vivo Antitumor Efficacy:

**T-1101 tosylate** has shown significant antitumor activity in various human cancer xenograft models in mice.[3][6] Oral administration of **T-1101 tosylate** at doses of 2.5 mg/kg twice daily has been effective.[4] Notably, co-administration of **T-1101 tosylate** can reduce the required dose of other chemotherapeutic agents, such as sorafenib.[4]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments to evaluate the efficacy of **T-1101 tosylate**.

## **Antiproliferative Assay (MTT Assay)**

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **T-1101 tosylate**.





Click to download full resolution via product page

Caption: Workflow for the MTT antiproliferative assay.



### Materials:

- Cancer cell line of interest
- Complete culture medium
- T-1101 tosylate stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **T-1101 tosylate** in complete culture medium.
- Remove the overnight culture medium from the cells and add 100 μL of the T-1101 tosylate dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub>
  value by plotting cell viability against the log of the drug concentration.[2]



## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol describes the detection of apoptosis induced by **T-1101 tosylate** using flow cytometry.



Click to download full resolution via product page

Caption: Workflow for the Annexin V apoptosis assay.

Materials:



- · Cancer cell line of interest
- T-1101 tosylate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- · Flow cytometer

#### Procedure:

- Treat cells with **T-1101 tosylate** at the desired concentration (e.g., 1 μM) for a specified time (e.g., 24 hours).[4] Include an untreated control.
- Harvest the cells by trypsinization and wash them twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[1]

## In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of **T-1101 tosylate** in a mouse model.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.

#### Materials:

• Immunodeficient mice (e.g., SCID or nude mice)



- Human cancer cell line (e.g., Huh-7, MDA-MB-231)[6]
- Matrigel (optional)
- T-1101 tosylate formulation for oral administration
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Subcutaneously inject a suspension of human cancer cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS or a Matrigel mixture) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
- Prepare the T-1101 tosylate formulation for oral gavage. A common formulation consists of DMSO, PEG300, Tween 80, and saline.[8]
- Administer **T-1101 tosylate** orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily for 28 days).[6] The control group should receive the vehicle.
- Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Weigh the tumors and perform further analyses as required (e.g., histopathology, western blotting).[9][10]

## Conclusion

**T-1101 tosylate** is a promising anticancer agent with a novel mechanism of action that targets the Hec1/Nek2 interaction. Its potent in vitro and in vivo activity, coupled with good oral



bioavailability, makes it a strong candidate for further clinical development. This guide provides a comprehensive resource for researchers to understand and evaluate the therapeutic potential of **T-1101 tosylate**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. T-1101 tosylate | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 7. taivex.com [taivex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-1101 Tosylate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2736426#chemical-structure-and-properties-of-t-1101-tosylate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com